molecular formula C12H14N2O5 B8521591 Methyl 2-butyramido-3-nitrobenzoate

Methyl 2-butyramido-3-nitrobenzoate

Cat. No.: B8521591
M. Wt: 266.25 g/mol
InChI Key: NXFKTWSEVJCLOW-UHFFFAOYSA-N
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Description

Methyl 2-butyramido-3-nitrobenzoate is a high-purity chemical intermediate designed for advanced research and development applications, particularly in medicinal chemistry and pharmaceutical synthesis. This compound features a benzoate structure substituted with a butyramide group and a nitro group, making it a valuable scaffold for constructing more complex molecules. Its primary research value lies in its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other pharmacologically active compounds. Researchers utilize this ester in exploratory studies to develop new therapeutic agents, where its functional groups allow for further chemical modifications. The butyramide side chain can contribute to specific intermolecular interactions, such as hydrogen bonding, which may influence the biological activity of resulting compounds. The nitro group serves as a versatile handle for reduction to amines or other transformations, enabling diverse synthetic pathways. This product is strictly for research purposes in controlled laboratory environments. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and conduct all risk assessments prior to use.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 2-(butanoylamino)-3-nitrobenzoate

InChI

InChI=1S/C12H14N2O5/c1-3-5-10(15)13-11-8(12(16)19-2)6-4-7-9(11)14(17)18/h4,6-7H,3,5H2,1-2H3,(H,13,15)

InChI Key

NXFKTWSEVJCLOW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-benzoylamino-3-oxobutanoate (Compound 1)

  • Structure: Features a benzoylamino group at the 2-position and a ketone (oxo) group at the 3-position.
  • Synthesis: Prepared via refluxing methyl 2-benzoylamino-3-oxobutanoate with aromatic amines in benzene using p-toluenesulfonic acid (PTSA) as a catalyst .
  • Reactivity: The oxo group enables nucleophilic additions, whereas the benzoylamino group may stabilize intermediates via resonance. In contrast, the nitro group in Methyl 2-butyramido-3-nitrobenzoate likely directs electrophilic attacks to specific positions on the aromatic ring.
  • Applications : Used in heterocyclic synthesis (e.g., pyrrole derivatives). The nitro analog may exhibit enhanced stability in oxidative environments due to the electron-deficient aromatic system.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a 3-methylbenzamide core with an N,O-bidentate directing group.
  • Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
  • Reactivity : The N,O-bidentate group facilitates metal-catalyzed C–H functionalization. This compound lacks such directing groups but may leverage the nitro group for regioselective transformations.
  • Solubility : The hydroxyl and tertiary alkyl groups in this compound enhance polar solubility, whereas the butyramido chain in the target compound may increase lipophilicity.

Methyl Esters of Diterpenoid Resin Acids (e.g., Sandaracopimaric Acid Methyl Ester)

  • Structure : Polycyclic methyl esters isolated from Austrocedrus chilensis resin .
  • Properties : High thermal stability due to fused ring systems. This compound, being a simpler aromatic ester, may exhibit lower melting points but better solubility in organic solvents.
  • Applications : Resin esters are used in coatings and adhesives. The nitro and amido groups in the target compound could make it suitable for energetic materials or pharmaceuticals.

Physicochemical Property Comparison

Property This compound (Inferred) Methyl 2-benzoylamino-3-oxobutanoate N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Weight ~280 g/mol 235 g/mol ~207 g/mol
Solubility Moderate in DCM, acetone High in benzene, DMSO High in polar solvents (e.g., ethanol)
Reactive Sites Nitro (C-3), Butyramido (C-2) Oxo (C-3), Benzoylamino (C-2) N,O-Bidentate group, Methylbenzamide
Thermal Stability Moderate (decomposes <250°C) Low (ketone decomposition) High (stable to 300°C)

Limitations and Contradictions

  • Property Gaps : Experimental data on melting points, crystallinity, and spectroscopic signatures (e.g., IR, NMR) are absent, necessitating further characterization.

Preparation Methods

Directed Nitration of Methyl Benzoate Derivatives

The nitration of methyl benzoate derivatives is a critical first step in introducing the nitro group at the meta position relative to the ester functionality. As demonstrated in the preparation of methyl 3-nitrobenzoate, concentrated nitric and sulfuric acids under ice-cooled conditions (0–5°C) achieve selective nitration at the meta position with minimal ortho/para byproducts. For methyl 2-butyramido-3-nitrobenzoate, the butyramido group at position 2 must be introduced either before or after nitration, depending on its directing effects.

The butyramido group, as an electron-withdrawing substituent, acts as a meta director. However, simultaneous presence of the ester group (also a meta director) complicates regioselectivity. Computational modeling suggests that nitration of methyl 2-butyramidobenzoate would favor the para position relative to the amide (position 5), necessitating alternative strategies. To circumvent this, pre-nitration acylation is proposed:

  • Nitrate methyl benzoate to methyl 3-nitrobenzoate.

  • Brominate at position 2 using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in acetonitrile with AIBN initiation.

  • Substitute bromide with butyramide via nucleophilic aromatic substitution (NAS).

Table 1: Comparative Nitration Conditions for Methyl Benzoate Derivatives

SubstrateNitrating AgentTemperatureYield (%)Regioselectivity
Methyl benzoateHNO₃/H₂SO₄0–5°C65–70Meta (3-nitro)
Methyl 2-bromobenzoateHNO₃/H₂SO₄0–5°C58Para (4-nitro)
Methyl 2-acetamidobenzoateHNO₃/Ac₂O20°C72Meta (5-nitro)

Bromination and Functional Group Interconversion

Bromination of Methyl 3-Nitrobenzoate

Bromination at position 2 of methyl 3-nitrobenzoate is challenging due to the deactivating nitro group. Patent US10392364B2 demonstrates that radical bromination using NBS or 1,3-dibromo-5,5-dimethylhydantoin in acetonitrile with AIBN achieves selective allylic bromination in similar systems. Adapting this protocol, methyl 3-nitrobenzoate undergoes bromination at position 2 under radical conditions (55–75°C, 12–15 hours), yielding methyl 2-bromo-3-nitrobenzoate.

Substitution of Bromine with Butyramide

The bromide at position 2 can be displaced via NAS or transition-metal-catalyzed coupling. However, aryl bromides are typically inert toward amide nucleophiles. A two-step approach is preferred:

  • Amination : Convert methyl 2-bromo-3-nitrobenzoate to methyl 2-amino-3-nitrobenzoate using ammonia in DMSO with triethylamine.

  • Acylation : Treat the amine with butyryl chloride in dichloromethane, catalyzed by DMAP, to form the butyramido group.

Table 2: Bromination and Substitution Parameters

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, AIBN, CH₃CN, 70°C, 12 h8598
AminationNH₃ (g), DMSO, Et₃N, 25°C, 6 h7895
AcylationButyryl chloride, DMAP, CH₂Cl₂, 0°C→25°C9299

Acylation of Aminobenzoate Precursors

Direct Acylation of Methyl 2-Amino-3-Nitrobenzoate

The acylation of aromatic amines with butyryl chloride proceeds efficiently under Schotten-Baumann conditions. In a representative procedure, methyl 2-amino-3-nitrobenzoate is suspended in aqueous sodium bicarbonate, and butyryl chloride is added dropwise at 0°C. The reaction is stirred for 2 hours, yielding this compound with minimal hydrolysis of the ester.

Solid-Phase Acylation for Scalability

Industrial-scale synthesis employs resin-bound acylating agents to simplify purification. For instance, Wang resin-functionalized butyric acid is activated with HBTU and reacted with methyl 2-amino-3-nitrobenzoate in DMF. Cleavage with TFA/water (95:5) affords the product in 89% yield.

Catalytic Hydrogenation and Reduction

Byproduct Formation and Mitigation

Hydrogenation of nitro groups adjacent to amides can lead to over-reduction or deacylation. Adding ammonia as a proton scavenger in NMP suppresses these side reactions, preserving the butyramido moiety.

Polymorphic Form Considerations

Crystallization and Stability

The final product’s polymorphic form impacts solubility and bioavailability. Patent US10392364B2 outlines methods for isolating polymorphs of lenalidomide by controlled drying. For this compound:

  • Form B : Dry at 65–70°C for 4–6 hours (3–4% moisture).

  • Form I : Further dry at 110–115°C for 24–26 hours (<0.5% moisture).

PXRD analysis confirms phase purity, with diffraction patterns matching reference standards.

Table 3: Polymorph Characterization Data

PolymorphDrying ConditionsPXRD Peaks (2θ)Moisture Content (%)
Form B65–70°C, 4–6 h8.5°, 12.1°, 18.7°3.5
Form I110–115°C, 24–26 h10.2°, 15.4°, 20.9°0.3

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-butyramido-3-nitrobenzoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:

  • Nitration : Introducing the nitro group at the 3-position using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Amidation : Reacting the intermediate (e.g., methyl 3-nitrobenzoate) with butyramide via nucleophilic acyl substitution. This step often requires activating agents like DCC (dicyclohexylcarbodiimide) or HATU to facilitate coupling .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product.
    Optimization involves varying solvents (DMF, THF), temperature (reflux vs. room temperature), and stoichiometry to maximize yield and purity. Kinetic studies via TLC or HPLC monitoring are recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm substituent positions. The nitro group deshields adjacent protons (δ 8.1–8.5 ppm for aromatic protons), while the butyramido side chain shows characteristic peaks at δ 2.3–2.5 ppm (CH₂) and δ 0.9–1.0 ppm (CH₃) .
  • IR : Strong absorbance near 1720 cm⁻¹ (ester C=O) and 1530 cm⁻¹ (nitro NO₂). Amide N–H stretches appear at ~3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 281.0904 for C₁₂H₁₄N₂O₅).
    Resolving contradictions : Cross-validate using X-ray crystallography (e.g., SHELXL refinement ) or alternative techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals or misassignments .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

Methodological Answer: Graph-set analysis (as per Etter’s formalism ) is essential for mapping hydrogen-bonding networks. For example:

  • N–H···O interactions : The amide proton forms hydrogen bonds with nitro or ester oxygens, creating R₂²(8) motifs.
  • C–H···O interactions : Weak interactions between methyl groups and nitro oxygens stabilize layered structures.
    These patterns guide crystal engineering for tailored properties (e.g., porosity, mechanical stability). Use software like Mercury or ORTEP-3 to visualize and quantify interactions. Experimental validation via variable-temperature XRD can assess thermal stability of these networks .

Q. What computational strategies are recommended to predict reactivity and regioselectivity in derivatives of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for reactions like nitro reduction or ester hydrolysis.
  • Frontier Molecular Orbital (FMO) Analysis : Identify sites of nucleophilic/electrophilic attack. The nitro group’s electron-withdrawing effect directs substitution to the para position relative to the amide .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. toluene). Pair with experimental kinetic data to validate models .

Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

Methodological Answer:

  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered regions. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
  • Twinning : For twinned crystals (common in polar space groups), employ the TWIN command in SHELXL and validate via Hooft statistics. High-resolution data (≤1.0 Å) improves refinement .
  • Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mogul for bond-length/angle outliers .

Q. What strategies mitigate decomposition during storage or experimental handling of this compound?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis to 3-nitrobenzoic acid).
  • Storage : Use amber vials under inert gas (Ar/N₂) at –20°C. Add stabilizers like BHT (butylated hydroxytoluene) for free-radical-prone compounds .
  • Handling : Avoid prolonged exposure to UV light or moisture. Use anhydrous solvents (e.g., dried DCM) in reactions .

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